delapril

Catalog No.
S1820141
CAS No.
110508-93-5
M.F
C7H13NO2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delapril

CAS Number

110508-93-5

Product Name

delapril

Molecular Formula

C7H13NO2

Molecular Weight

0

Synonyms

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-D-alanyl]-, (S)-

Delapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the carboxy-alkyl-dipeptide class. It functions as a prodrug, which is rapidly absorbed and metabolized in vivo to its two active diacid forms, delapril diacid and 5-hydroxy delapril diacid. These metabolites inhibit ACE, a key enzyme in the renin-angiotensin system, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. A defining characteristic of delapril is its high lipophilicity, a property conferred by its indanylglycine moiety, which distinguishes it from other common ACE inhibitors like enalapril and captopril.

While delapril, enalapril, and captopril are all ACE inhibitors, they are not functionally interchangeable in a research or development context due to significant differences in physicochemical and pharmacokinetic properties. Delapril's high lipophilicity, which is substantially greater than that of enalapril or captopril, leads to different tissue penetration and a more pronounced inhibition of vascular wall ACE. This structural variance results in a distinct pharmacodynamic profile, including a longer duration of action on tissue-specific ACE compared to plasma ACE. Therefore, substituting delapril with more hydrophilic or sulfhydryl-containing ACE inhibitors like enalapril or captopril would fundamentally alter experimental outcomes in studies focused on localized, tissue-level renin-angiotensin system modulation.

Enhanced Lipophilicity for Increased Tissue Penetration

Delapril exhibits significantly higher lipophilicity compared to common ACE inhibitors like enalapril and captopril. The distribution coefficient between octanol and water for delapril is 1.565, which is substantially higher than that of enalapril (0.04) and captopril (0.351). This property is attributed to the indanylglycine moiety in its structure.

Evidence DimensionLipophilicity (Octanol/Water Distribution Coefficient)
Target Compound Data1.565
Comparator Or BaselineEnalapril: 0.04; Captopril: 0.351
Quantified Difference~39x more lipophilic than Enalapril; ~4.5x more lipophilic than Captopril
ConditionsStandard octanol/water partition experiment.

Higher lipophilicity facilitates greater penetration into tissues, enabling more effective inhibition of the tissue-specific renin-angiotensin system, which is critical for studies on local organ protection and cardiovascular remodeling.

Potent and Sustained Inhibition of Vascular Wall ACE

In vivo studies demonstrate that delapril is a more potent inhibitor of vascular wall ACE activity compared to enalapril. Following a 14-day oral administration of 3 mg/kg/day in spontaneously hypertensive rats (SHR), delapril showed more potent inhibition of vascular wall ACE activity than enalapril at the same dosage. This enhanced and sustained local activity in the vasculature is a direct consequence of its higher lipophilicity and tissue affinity.

Evidence DimensionInhibition of Vascular Wall ACE Activity
Target Compound DataMore potent inhibition
Comparator Or BaselineEnalapril (at same dose)
Quantified DifferenceQualitatively described as more potent
ConditionsIn vivo study in spontaneously hypertensive rats (SHR) after 14 days of oral administration (3 mg/kg/day).

For research focused on endothelial function, vascular remodeling, or atherosclerosis, delapril's superior ability to inhibit ACE directly within the vascular tissue provides a more targeted and effective tool than systemically-acting alternatives.

High In Vitro Potency Compared to Captopril

The active metabolites of delapril demonstrate high potency in vitro. Delapril's diacid metabolites are 4 to 14 times more potent than captopril at inhibiting angiotensin I-induced vasoconstriction in isolated rat aorta and kidney preparations. Specifically, in inhibiting rabbit lung ACE, delapril's potency is approximately 15 times greater than that of captopril.

Evidence DimensionIn Vitro ACE Inhibition Potency
Target Compound Data4x to 15x more potent
Comparator Or BaselineCaptopril
Quantified Difference4-15 fold greater potency
ConditionsIn vitro assays: inhibition of AI-induced vasoconstriction in rat tissues and inhibition of rabbit lung ACE activity.

This higher intrinsic potency allows for the use of lower concentrations in in vitro and ex vivo models, potentially reducing off-target effects and providing a clearer signal-to-noise ratio in biochemical and tissue-based assays.

Studies of Local/Tissue-Specific ACE Inhibition

Delapril is the compound of choice for in vivo models investigating the role of localized ACE in specific tissues like the vasculature, heart, or kidneys. Its high lipophilicity ensures greater tissue penetration and more potent inhibition of vascular ACE compared to less lipophilic agents like enalapril, providing a more targeted intervention for studying cardiovascular or renal pathophysiology.

Long-Duration Antihypertensive and Cardioprotective Models

In long-term studies using hypertensive animal models (e.g., SHR), delapril provides a marked and long-lasting antihypertensive effect. Its ability to effectively reduce cardiac hypertrophy and prevent renal sclerosis makes it a suitable tool for investigating the chronic effects of ACE inhibition on end-organ damage.

In Vitro and Ex Vivo Assays Requiring High Potency

For biochemical assays or isolated tissue preparations, the high intrinsic potency of delapril's active metabolites allows for effective ACE inhibition at lower concentrations than required for captopril. This is advantageous for minimizing non-specific binding and achieving precise dose-response curves in pharmacological profiling.

Dates

Last modified: 07-20-2023

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